molecular formula C7H12N2O5 B13781468 Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester CAS No. 70103-77-4

Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester

Cat. No.: B13781468
CAS No.: 70103-77-4
M. Wt: 204.18 g/mol
InChI Key: AVDDGBLWDYXMFE-UHFFFAOYSA-N
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Description

Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an acetoxymethyl group and a nitrosamino group attached to the ethyl ester of acetic acid. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a mineral acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Acetic acid, 2-((acetoxymethyl)amino)ethyl ester.

    Substitution: Acetic acid, 2-((acetoxymethyl)amino)ethyl amide.

Mechanism of Action

The mechanism of action of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester involves its interaction with biological molecules. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can modify proteins and DNA. This modification can lead to changes in cellular function and potentially result in antimicrobial or anticancer effects . The ester group can also be hydrolyzed to release acetic acid, which can act as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is unique due to the presence of both an acetoxymethyl group and a nitrosamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other esters .

Properties

CAS No.

70103-77-4

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

2-[acetyloxymethyl(nitroso)amino]ethyl acetate

InChI

InChI=1S/C7H12N2O5/c1-6(10)13-4-3-9(8-12)5-14-7(2)11/h3-5H2,1-2H3

InChI Key

AVDDGBLWDYXMFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(COC(=O)C)N=O

Origin of Product

United States

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